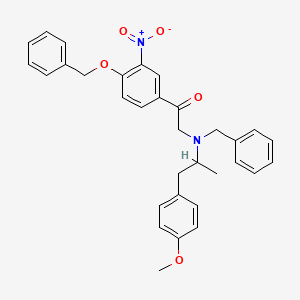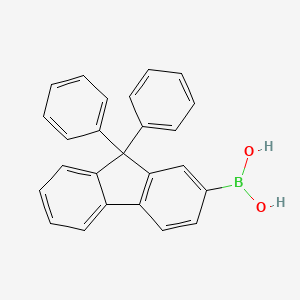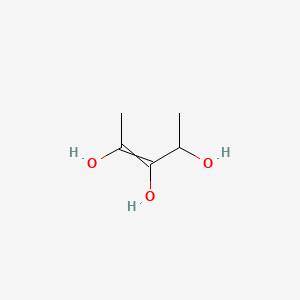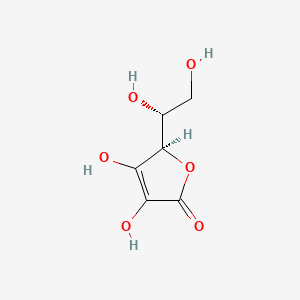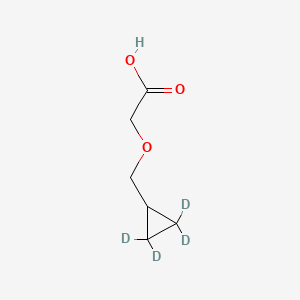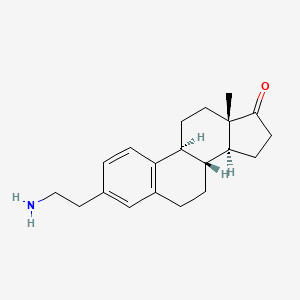![molecular formula C14H21NO2 B585232 Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate CAS No. 1346597-98-5](/img/structure/B585232.png)
Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate (hereafter referred to as “ethyl pentadeuterioacetate”) is a synthetic compound with a variety of applications in scientific research. It is a derivative of the naturally occurring amino acid phenylalanine, and is commonly used in organic synthesis and as a reagent in biochemistry and pharmacology. It has been used in the synthesis of a variety of other compounds, including peptides, amines, and heterocyclic compounds. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
作用機序
The mechanism of action of ethyl pentadeuterioacetate is not fully understood. However, it is believed that it acts as a substrate for enzymes involved in the synthesis of other compounds. It is also believed that it can bind to proteins and other molecules, which can alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl pentadeuterioacetate are not fully understood. However, it has been shown to affect the activity of enzymes involved in the synthesis of other compounds. It has also been shown to affect the structure and function of proteins. In addition, it has been shown to affect the pharmacokinetics and pharmacodynamics of drugs.
実験室実験の利点と制限
The advantages of using ethyl pentadeuterioacetate in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and has a long shelf life. However, there are some limitations to its use. For example, it can be toxic if ingested, and it can interfere with the activity of enzymes.
将来の方向性
In the future, ethyl pentadeuterioacetate could be used to study the structure and function of proteins, as well as the mechanism of action of drugs. It could also be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to synthesize other compounds. In addition, it could be used to study enzyme-catalyzed reactions, and to study the effects of environmental factors on biochemical and physiological processes. Finally, it could be used to develop new drugs and treatments.
合成法
Ethyl pentadeuterioacetate can be synthesized from phenylalanine in a three-step reaction. The first step involves the conversion of phenylalanine to 2-phenylacetyl chloride. This is accomplished by reacting phenylalanine with thionyl chloride in the presence of a base, such as pyridine. The second step involves the conversion of 2-phenylacetyl chloride to ethyl 2-phenylacetate. This is accomplished by reacting 2-phenylacetyl chloride with sodium ethoxide in the presence of a base, such as pyridine. The final step involves the conversion of ethyl 2-phenylacetate to ethyl pentadeuterioacetate. This is accomplished by reacting ethyl 2-phenylacetate with sodium pentadeuterioacetate in the presence of a base, such as pyridine.
科学的研究の応用
Ethyl pentadeuterioacetate has a variety of applications in scientific research. It has been used in the synthesis of a variety of other compounds, including peptides, amines, and heterocyclic compounds. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. In addition, ethyl pentadeuterioacetate has been used in the study of the mechanism of action of drugs, as well as in the study of the pharmacokinetics and pharmacodynamics of drugs.
特性
IUPAC Name |
ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)13(14(16)17-6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3/i1D3,2D3,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGHMSKPCSEMRE-IZUSZFKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(C1=CC=CC=C1)C(=O)OCC)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


